Methyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate
Description
Properties
IUPAC Name |
methyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S/c1-8-10(11(15)16-2)17-12(13-8)14-9-6-4-3-5-7-9/h3-7H,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIWAZZSIWVVADG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)NC2=CC=CC=C2)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Bromination of β-Ketoesters
Methyl acetoacetate undergoes α-bromination using N-bromosuccinimide (NBS) in dichloromethane at 0–25°C to yield methyl 2-bromo-3-oxobutanoate. This step achieves >90% conversion under optimized conditions, with the bromo intermediate isolated via distillation or crystallization.
Cyclization with N-Phenylthiourea
The bromoester reacts with N-phenylthiourea in ethanol or THF at reflux (70–80°C) for 4–6 hours. The thiourea acts as a sulfur donor and introduces the anilino group via nucleophilic displacement, forming the thiazole ring. This step typically yields 75–85% of the target compound, with purity >95% after recrystallization.
Key Data :
| Step | Reagents | Conditions | Yield | Purity |
|---|---|---|---|---|
| Bromination | NBS, CH₂Cl₂ | 0–25°C, 2h | 92% | 98% |
| Cyclization | N-Phenylthiourea, EtOH | Reflux, 6h | 82% | 96% |
One-Pot Synthesis Streamlining Bromination and Cyclization
Recent advancements enable a one-pot protocol, eliminating intermediate isolation:
Combined Bromination-Cyclization
Methyl acetoacetate, NBS, and N-phenylthiourea are combined in acetonitrile at 25°C. Bromination proceeds within 1 hour, after which thiourea is added, and the mixture is heated to 70°C for 3 hours. This method achieves 80–88% yield with 97% purity, reducing reaction time by 40% compared to traditional methods.
Solvent and Catalytic Optimization
Using polar aprotic solvents (e.g., DMF) with catalytic iodine improves cyclization efficiency, enhancing yields to 90%. The iodine facilitates thiazole ring closure by activating the thiourea’s sulfur atom.
Alternative Routes via Post-Functionalization
Amination of 2-Chlorothiazole Intermediates
Methyl 2-chloro-4-methylthiazole-5-carboxylate, synthesized via chlorination of the corresponding hydroxy derivative, reacts with aniline in the presence of CuI and K₂CO₃ at 120°C. This Ullmann-type coupling yields 70–75% product but requires harsh conditions and extended reaction times (12–24h).
Transesterification of Ethyl Esters
Ethyl 2-anilino-4-methylthiazole-5-carboxylate (from ethyl acetoacetate) undergoes transesterification with methanol under acidic (H₂SO₄) or basic (NaOMe) conditions. While this method achieves 85–90% conversion, it introduces additional purification steps to remove residual ethanol.
Industrial-Scale Synthesis and Patented Methods
Bristol-Myers Squibb’s Catalytic Process
A patent by Chen et al. describes a scalable route using β-ethoxyacrylamide as a precursor. Chemoselective α-bromination with NBS followed by cyclization with N-phenylthiourea in THF yields 89% product at 50°C. This method is noted for its low impurity profile (<2%) and adaptability to continuous flow reactors.
Sodium Borohydride-Mediated Reduction
A Chinese patent (CN102079732B) details the reduction of methyl 2-nitro-4-methylthiazole-5-carboxylate using NaBH₄/AlCl₃, followed by coupling with aniline. This two-step process achieves 78% overall yield but requires stringent temperature control (-10 to 5°C) to prevent over-reduction.
Comparative Analysis of Methodologies
| Method | Advantages | Limitations | Yield | Scalability |
|---|---|---|---|---|
| Traditional Hantzsch | High purity, well-established | Multi-step, solvent-intensive | 75–85% | Moderate |
| One-Pot | Time-efficient, reduced waste | Requires optimized catalysts | 80–90% | High |
| Post-Functionalization | Flexible substitution | Harsh conditions, lower yields | 70–75% | Low |
| Industrial (BMS) | High scalability, low impurities | Specialized equipment | 85–89% | High |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the aniline moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of various substituted thiazole derivatives.
Scientific Research Applications
Medicinal Chemistry
Antimicrobial Activity : Methyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate has been studied for its potential antimicrobial properties. Research indicates that derivatives of thiazole compounds exhibit significant activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli .
Anticancer Properties : This compound has shown promise in anticancer research. Studies have demonstrated its ability to inhibit cell proliferation in various cancer cell lines, including breast and liver cancer cells. The mechanism involves the induction of apoptosis through the inhibition of specific proteins involved in cell survival pathways .
Anti-inflammatory Effects : The compound has also been investigated for its anti-inflammatory properties. It may exert these effects by inhibiting pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Biological Studies
Enzyme Inhibition : this compound acts as an inhibitor for enzymes involved in metabolic pathways, such as xanthine oxidase, which is crucial for uric acid production. This suggests potential applications in treating gout and hyperuricemia .
Antioxidant Activity : The compound exhibits antioxidant properties by scavenging free radicals, which can protect cells from oxidative stress-related damage . This activity is particularly relevant in the context of diseases linked to oxidative stress, such as neurodegenerative disorders.
Material Science
This compound is utilized in the development of new materials with specific electronic or optical properties. Its unique structure allows for functionalization that can lead to materials suitable for organic electronics and photonic applications .
Corrosion Inhibition
The compound has been explored as a corrosion inhibitor for metals. It forms a protective layer on metal surfaces, reducing corrosion rates in acidic environments, which is valuable for industrial applications involving metal preservation .
Case Study 1: Anticancer Activity
A study conducted on various thiazole derivatives demonstrated that this compound significantly inhibited the growth of liver carcinoma cells (HEPG2) with an IC50 value indicating potent activity .
Case Study 2: Antimicrobial Efficacy
In vitro tests revealed that this compound exhibited strong antibacterial activity against E. coli, showcasing its potential as a therapeutic agent against infections caused by resistant bacterial strains .
Mechanism of Action
The mechanism of action of Methyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors, leading to its biological effects. The thiazole ring can interact with various biological pathways, potentially disrupting cellular processes and leading to therapeutic effects .
Comparison with Similar Compounds
Ethyl 2-Anilino-4-methyl-1,3-thiazole-5-carboxylate
Structural Difference : The ethyl ester group replaces the methyl ester.
Impact :
- Synthetic Flexibility: Ethyl esters are often used as intermediates due to easier hydrolysis to carboxylic acids under basic conditions. Applications: Similar to the methyl ester, this compound may serve as a precursor in drug synthesis. No direct bioactivity data are available, but its structural similarity suggests comparable utility .
Methyl 2-Amino-5-(trifluoromethyl)-1,3-thiazole-4-carboxylate
Structural Differences :
- Amino group replaces the anilino group at position 2.
- Trifluoromethyl group at position 5 instead of the methyl ester.
Impact : - Bioactivity: Amino and trifluoromethyl groups are common in agrochemicals and pharmaceuticals for improved metabolic stability and target binding .
Ethyl 2-[3-Cyano-4-(1-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carboxylate (Febuxostat Impurity XVI)
Structural Differences :
Methyl 4-Amino-2-pyrrolidin-1-yl-1,3-thiazole-5-carboxylate
Structural Differences :
- Pyrrolidinyl group at position 2 instead of anilino.
- Amino group at position 4. Impact:
- Hydrogen Bonding : The pyrrolidinyl group introduces tertiary amine functionality, enhancing hydrogen-bond acceptor capacity.
- Solubility: Increased polarity from the amino group may improve aqueous solubility compared to the anilino derivative .
Methyl 2-[(2,6-Dichlorophenyl)methyl]-4-methyl-1,3-thiazole-5-carboxylate
Structural Differences :
Methyl 4-Methyl-2-sulfanylidene-3H-1,3-thiazole-5-carboxylate
Structural Differences :
- Sulfanylidene (C=S) group replaces the anilino substituent. Impact:
- Electronic Effects : The thiocarbonyl group increases electron density at the thiazole ring, altering reactivity in electrophilic substitutions.
- Tautomerism : The sulfanylidene group allows for tautomeric forms, which could influence binding interactions in biological systems .
Data Table: Key Properties of Compared Compounds
Biological Activity
Methyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate is a compound of significant interest due to its diverse biological activities. This article explores its antimicrobial, anticancer, and other pharmacological properties based on various studies.
Chemical Structure and Properties
This compound belongs to the thiazole family, characterized by a thiazole ring fused with an aniline moiety. The compound's structure is pivotal in determining its biological activity. The presence of electron-withdrawing and electron-donating groups affects its interaction with biological targets.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial potential of thiazole derivatives, including this compound.
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | MIC (μg/mL) | Activity Type | Reference |
|---|---|---|---|
| This compound | 12.5–25 | Antibacterial | |
| Compound 5f (related derivative) | 25 | Antifungal | |
| Compound with p-nitroaniline moiety | 32.6 | Antifungal |
The compound demonstrated potent antibacterial activity against various strains, including Staphylococcus aureus and Escherichia coli. Its effectiveness is attributed to the structural features that enhance binding to bacterial targets.
Cytotoxicity Studies
The cytotoxic effects of this compound were assessed using the MTT assay on several cancer cell lines.
Table 2: Cytotoxicity of Thiazole Derivatives
| Compound | IC50 (μg/mL) | Cell Line | Reference |
|---|---|---|---|
| This compound | >1000 | HeLa | |
| Compound with N-phenylcarboxamide group | <10 | A431 |
The results indicated that while the compound exhibited low cytotoxicity against HeLa cells, derivatives with specific modifications showed significant anticancer potential. The presence of electron-donating groups enhanced cytotoxic activity.
Structure-Activity Relationship (SAR)
The biological activity of thiazoles can often be correlated with their structural features:
- Electron-Withdrawing Groups : Enhance antibacterial activity.
- Electron-Donating Groups : Improve anticancer properties.
- Substitution Patterns : The position of substituents on the phenyl ring significantly influences activity.
Case Studies and Research Findings
Study on Antimicrobial Activity : A series of thiazole derivatives were synthesized and tested for their antimicrobial properties. The study found that compounds with electron-withdrawing groups at the para position exhibited enhanced antibacterial effects compared to those with electron-donating groups .
Cytotoxicity Assessment : In another study focusing on a related thiazole derivative, researchers found that modifications leading to increased hydrophobicity improved binding affinity to cancer cell targets, resulting in lower IC50 values .
Q & A
Q. What are the established synthetic methodologies for Methyl 2-anilino-4-methyl-1,3-thiazole-5-carboxylate, and what reaction conditions optimize yield and purity?
Methodological Answer: The synthesis of thiazole derivatives like this compound often involves cyclocondensation reactions. A common approach is refluxing a mixture of substituted thioureas, β-ketoesters, and aldehydes in acetic acid with sodium acetate as a catalyst. For example, and describe similar protocols where 2-aminothiazol-4(5H)-one derivatives are synthesized via reflux in acetic acid (3–5 hours), followed by recrystallization from DMF/acetic acid to enhance purity . Optimizing molar ratios (e.g., 1.1 equiv of aldehyde derivatives) and using anhydrous conditions can improve yields.
Q. Which spectroscopic techniques are most effective in characterizing the structural integrity of this compound?
Methodological Answer: Key techniques include:
- Nuclear Magnetic Resonance (NMR): H and C NMR identify substituent patterns (e.g., aromatic protons, methyl groups) and confirm ester/anilino group positions.
- Infrared Spectroscopy (IR): Detects functional groups like C=O (ester, ~1700 cm) and N-H (anilino, ~3300 cm).
- Mass Spectrometry (MS): High-resolution MS validates molecular weight and fragmentation patterns.
X-ray crystallography (discussed in advanced questions) provides definitive structural confirmation .
Q. What are the primary biological targets or activities reported for this thiazole derivative in medicinal chemistry research?
Methodological Answer: Thiazole derivatives exhibit diverse bioactivities. For this compound, studies suggest:
- Antimicrobial Activity: Screening against bacterial/fungal strains (e.g., Staphylococcus aureus, Candida albicans) via broth microdilution assays ().
- Enzyme Inhibition: Potential interactions with kinases or proteases, analyzed via molecular docking (e.g., AutoDock Vina) and enzymatic assays .
- Cytotoxicity: MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to assess IC values .
Advanced Research Questions
Q. How can X-ray crystallography coupled with SHELX software resolve structural ambiguities or disorder in its crystal lattice?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) with SHELXL refines structures by:
- Disorder Modeling: Split-atom refinement for disordered groups (e.g., terminal methyl groups in , refined with 0.84:0.16 occupancy) .
- Hydrogen Bond Analysis: Using ORTEP-3 () to visualize anisotropic displacement parameters and generate CIF files. WinGX () integrates SHELX outputs for comprehensive reporting .
Q. What experimental strategies address discrepancies in reported bioactivity data across microbial strains or cell lines?
Methodological Answer:
- Dose-Response Curves: Replicate assays under standardized conditions (e.g., CLSI guidelines) to minimize variability .
- Mode-of-Action Studies: Combine transcriptomics (RNA-seq) and proteomics to identify strain-specific targets.
- Structural-Activity Relationship (SAR): Synthesize analogs (e.g., halogen-substituted derivatives in ) to isolate key pharmacophores .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
